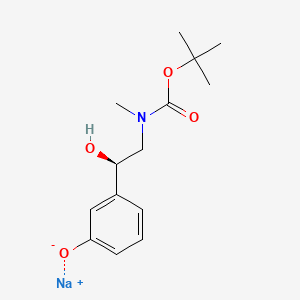

N-Boc-(R)-Phenylephrine Sodium Salt

Description

N-Boc-(R)-Phenylephrine Sodium Salt is a chemically modified derivative of phenylephrine, a sympathomimetic amine primarily used as a decongestant and vasoconstrictor. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine moiety of (R)-phenylephrine, paired with a sodium counterion to enhance solubility and stability. The Boc group is commonly employed in organic synthesis to protect reactive amines during multi-step reactions, which is later removed under acidic conditions (e.g., trifluoroacetic acid) to yield the active free base form . The sodium salt formulation improves aqueous solubility, making it suitable for pharmaceutical formulations and biochemical studies .

Properties

Molecular Formula |

C14H20NNaO4 |

|---|---|

Molecular Weight |

289.30 g/mol |

IUPAC Name |

sodium;3-[(1R)-1-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenolate |

InChI |

InChI=1S/C14H21NO4.Na/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10;/h5-8,12,16-17H,9H2,1-4H3;/q;+1/p-1/t12-;/m0./s1 |

InChI Key |

PDMUTGNVMLFOGY-YDALLXLXSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)[O-])O.[Na+] |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis or Resolution of (R)-Phenylephrine

Two main synthetic routes are reported for obtaining (R)-phenylephrine:

3.1.1 Asymmetric Synthesis via Hydrogenation

A patented industrial process outlines the asymmetric hydrogenation of precursors such as N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride using palladium on carbon (Pd-C) catalysts under mild hydrogen pressure (1–10 atm, preferably 1–3 atm) and moderate temperatures (10–50 °C, preferably 20–30 °C). The solvent system typically involves protic solvents like methanol, ethanol, or water. The Pd-C catalyst is reusable up to 4 times, enhancing process economy.

After hydrogenation, the product is converted from its hydrochloride salt to the free base using bases such as sodium carbonate or organic amines (e.g., tert-decylamine). The free base is then resolved using acidic resolving agents like L-tartaric acid to yield (R)-phenylephrine hydrochloride with high enantiomeric purity (>99% ee) and chemical purity (>99%).

3.1.2 Resolution from Racemic Mixtures

Earlier methods involve racemic synthesis followed by resolution. For instance, racemic phenylephrine hydrochloride is basified to free base, then resolved using tartaric acid derivatives. This classical approach is still relevant for laboratory-scale synthesis but less favored industrially due to lower efficiency and yield.

Boc Protection of (R)-Phenylephrine

The amino group of (R)-phenylephrine is protected by introducing the tert-butoxycarbonyl (Boc) group, which stabilizes the molecule and prevents unwanted side reactions during subsequent steps.

3.2.1 Typical Boc Protection Procedure

The free amine of (R)-phenylephrine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or methanol. The reaction is performed at low temperatures (0–25 °C) to control reaction rates and minimize side products.

3.2.2 Alternative Boc Protection via Serine Derivatives

Research on N-Boc protected amino alcohols (e.g., from L-serine) demonstrates efficient Boc protection protocols involving methyl esterification followed by Boc introduction under inert atmosphere and controlled temperature. These methods provide insights into protecting chiral amino alcohols structurally similar to phenylephrine.

Conversion to Sodium Salt

The final step involves neutralizing the Boc-protected (R)-phenylephrine with a sodium base to form the sodium salt, enhancing solubility and stability for pharmaceutical applications.

- Sodium carbonate or sodium hydroxide solutions are commonly used to convert the Boc-protected amine hydrochloride salt into the sodium salt form.

- The reaction is typically conducted in aqueous or mixed aqueous-organic solvents under mild heating (40–60 °C).

- The product is isolated by filtration or crystallization, followed by drying under reduced pressure.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield/ee (%) | Notes |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Pd-C catalyst, H2 (1–3 atm), methanol/water | 20–30 | Methanol, ethanol, water | >99% ee, >99% purity | Catalyst reusable 2–6 times; mild pressure |

| Free Base Conversion | Na2CO3, tert-decylamine (organic base) | 50–60 | Ammonia/methanol/water | High ee retention | Slow precipitation to enhance purity |

| Resolution | L-tartaric acid (acidic resolving agent) | 60 | Methanol | >99% ee, >99% purity | Crystallization over 48 h |

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | 0–25 | DCM, methanol | High yield | Inert atmosphere recommended |

| Sodium Salt Formation | Na2CO3 or NaOH | 40–60 | Water or aqueous mixtures | Quantitative | Mild heating, isolation by crystallization |

Research Discoveries and Notes

- The use of Pd-C catalysts in asymmetric hydrogenation has been optimized to allow industrial-scale synthesis of (R)-phenylephrine with excellent enantiomeric purity and catalyst recyclability.

- The choice of base in converting hydrochloride salts to free bases or sodium salts significantly affects the purity and yield; sodium carbonate and tert-decylamine have shown superior performance.

- Boc protection strategies adapted from amino acid derivatives provide reliable methods for protecting the amine functionality in chiral amino alcohols, ensuring stereochemical integrity during further synthetic steps.

- Resolution with tartaric acid remains a robust method for enhancing enantiomeric purity post-synthesis, especially when combined with controlled crystallization techniques.

- The sodium salt form of N-Boc-(R)-Phenylephrine offers improved solubility and stability, beneficial for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

N-Boc-®-Phenylephrine Sodium Salt can undergo various chemical reactions, including:

Deprotection: The removal of the N-Boc group to regenerate the free amine.

Substitution: The phenylephrine moiety can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, oxalyl chloride, or hydrogen chloride gas in solvent-free conditions

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Deprotection: The major product is the free amine form of phenylephrine.

Substitution: Depending on the nucleophile used, substituted phenylephrine derivatives can be formed.

Scientific Research Applications

N-Boc-®-Phenylephrine Sodium Salt has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Employed in the study of adrenergic receptors and their interactions with sympathomimetic agents.

Medicine: Investigated for its potential use in developing new decongestant formulations with improved stability and efficacy.

Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs)

Mechanism of Action

The mechanism of action of N-Boc-®-Phenylephrine Sodium Salt involves the protection of the amine group, which prevents unwanted side reactions during synthetic processes. The N-Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the active phenylephrine moiety. Phenylephrine itself acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and decongestion .

Comparison with Similar Compounds

Phenylephrine Hydrochloride

- Structure: (R)-3-[(1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride.

- Key Differences : Unlike N-Boc-(R)-Phenylephrine Sodium Salt, phenylephrine hydrochloride lacks the Boc group and uses a chloride counterion. This results in higher polarity and faster absorption in physiological systems.

- Applications : Widely used in nasal decongestants and ophthalmic solutions.

- Analytical Methods : Quantified via spectrophotometry using diazotized sulfacetamide sodium, with absorption maxima at 425 nm .

Phenylephrine Related Compound G (Sodium Salt)

- Structure : (R)-N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine sodium salt (CAS 1094089-46-9).

- Key Differences : Incorporates a glycine moiety and a sodium counterion. The glycine substitution alters receptor binding kinetics compared to the Boc-protected derivative.

- Properties : Molecular weight 225.24 g/mol; pKa 2.29 (predicted); stored at 2–8°C .

- Role : Used as an impurity reference standard in pharmaceutical quality control .

Phenylephrine Impurity 8 Sodium Salt

- Structure: (R)-2-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)amino)acetate sodium salt.

- Key Differences : Features an acetate group instead of glycine. Molecular weight 224.24 g/mol.

- Applications : Identified as a critical impurity in phenylephrine formulations, necessitating stringent analytical monitoring .

N-Citryl (R)-Phenylephrine Disodium Salt

- Structure : Citryl group conjugated to phenylephrine, with two sodium ions.

- Synthesis : Requires advanced coupling techniques, as seen in zidebactam synthesis using Boc-protected intermediates .

Structural and Functional Analysis

Structural Modifications

| Compound | Functional Groups | Molecular Weight (g/mol) | Counterion | Key Feature |

|---|---|---|---|---|

| N-Boc-(R)-Phenylephrine Sodium Salt | Boc-protected amine, sodium | ~300 (estimated) | Sodium | Enhanced stability for synthesis |

| Phenylephrine Hydrochloride | Free amine, phenol | 203.67 | Chloride | Direct vasoconstrictor activity |

| Phenylephrine Related Compound G | Glycine, sodium | 225.24 | Sodium | Impurity standard |

| Phenylephrine Impurity 8 | Acetate, sodium | 224.24 | Sodium | Quality control analyte |

Pharmacological Implications

- Boc Protection : Renders N-Boc-(R)-Phenylephrine Sodium Salt biologically inert until deprotection, unlike active phenylephrine hydrochloride .

- Sodium vs. Chloride Salts : Sodium salts improve solubility but may delay absorption due to ion interactions in vivo .

- Glycine/Acetate Derivatives : Altered lipophilicity impacts blood-brain barrier penetration, reducing central nervous system effects compared to unmodified phenylephrine .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Boc-(R)-Phenylephrine Sodium Salt with high stereochemical purity?

- Methodological Answer : A convergent synthesis approach involving coupling between the sodium salt of a bicyclic carboxylic acid and a chiral hydrazide intermediate (e.g., N-Boc-(R)-ethyl nipecotate hydrazide) is effective. Stereochemical purity can be ensured via chiral resolution techniques and confirmed using single-crystal X-ray diffraction . Solvent selection (e.g., ethanol or acetone) and temperature control during crystallization are critical to minimize racemization .

Q. How should researchers characterize the solubility and stability of N-Boc-(R)-Phenylephrine Sodium Salt in aqueous solutions?

- Methodological Answer : Use standardized solubility tests per ASTM guidelines, such as gravimetric analysis in buffered solutions (pH 4–8) at 25°C. Stability studies should include accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for decomposition products. Reference USP protocols for salt preparation and impurity profiling to validate results .

Q. What analytical techniques are critical for verifying the chemical structure and salt form of this compound?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm Boc-group integrity and stereochemistry.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS in positive ion mode).

- X-ray crystallography to resolve chiral centers and salt coordination .

- Ion chromatography to quantify sodium content and counterion purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for N-Boc-(R)-Phenylephrine Sodium Salt across different assays?

- Methodological Answer : Discrepancies may arise from batch-to-batch variations in salt content, residual solvents, or impurities. Implement rigorous quality control (QC) protocols:

- Quantitative peptide content analysis (via amino acid analysis) to standardize batches.

- TFA removal validation (<1% via ion-pair chromatography) for cell-based assays.

- Use internal standards (e.g., deuterated analogs) in pharmacokinetic studies to improve data reproducibility .

Q. What strategies are recommended for optimizing chiral purity in large-scale synthesis?

- Methodological Answer : Utilize asymmetric catalysis (e.g., chiral ligands in hydrogenation steps) or enzymatic resolution to enhance enantiomeric excess (ee). Monitor ee dynamically using chiral HPLC with polarimetric detection. For scale-up, prioritize crystallization conditions that favor the (R)-enantiomer, as described in Zidebactam synthesis workflows .

Q. How should impurity profiles be analyzed and controlled in N-Boc-(R)-Phenylephrine Sodium Salt?

- Methodological Answer : Develop a validated HPLC-UV/MS method to detect and quantify known impurities (e.g., Phenylephrine Dimer Impurity, N-Citryl derivatives). Reference USP guidelines for impurity thresholds and use forced degradation studies (acid/base hydrolysis, oxidation) to identify potential degradation pathways .

Q. What experimental designs are suitable for assessing the compound’s pharmacological efficacy in preclinical models?

- Methodological Answer : For α1-adrenoceptor agonism studies:

- Use isolated tissue assays (e.g., rat aortic ring contractions) with phenylephrine as a positive control.

- Include dose-response curves and statistical validation (two-way ANOVA) to account for inter-animal variability.

- Standardize vehicle composition (e.g., saline vs. DMSO) to avoid confounding sodium interactions .

Q. How can batch-to-batch consistency be ensured in synthetic workflows?

- Methodological Answer : Adopt QC measures such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.